(3-Fluorophenyl)methanesulfinic acid

Descripción

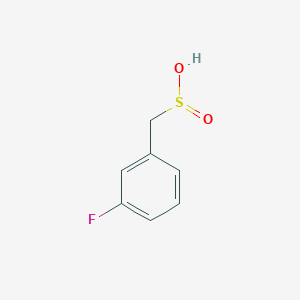

(3-Fluorophenyl)methanesulfinic acid is an organosulfur compound characterized by a sulfinic acid (–SO₂H) group attached to a 3-fluorophenyl moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituent, influencing its reactivity, acidity, and applications in organic synthesis and biochemistry.

Synthesis: The compound can be synthesized via oxidation of its thioether precursor. For example, 3-(3-fluorophenylsulfinyl) derivatives are prepared by treating 3-(3-fluorophenylsulfanyl) compounds with 3-chloroperoxybenzoic acid in dichloromethane, followed by purification via column chromatography (hexane–ethyl acetate) . Single-crystal X-ray diffraction confirms its structural integrity, with refinement parameters indicating precise geometric positioning of hydrogen atoms .

Propiedades

IUPAC Name |

(3-fluorophenyl)methanesulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c8-7-3-1-2-6(4-7)5-11(9)10/h1-4H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHIEIJBAIYGBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)methanesulfinic acid typically involves the introduction of a sulfinic acid group to a fluorinated aromatic compound. One common method includes the reaction of (3-Fluorophenyl)methanesulfonyl chloride with a reducing agent such as sodium borohydride under controlled conditions to yield the desired sulfinic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure high purity and yield, such as recrystallization and distillation. The choice of solvents, temperature control, and reaction time are critical factors in optimizing the production process.

Análisis De Reacciones Químicas

Types of Reactions: (3-Fluorophenyl)methanesulfinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form (3-Fluorophenyl)methanesulfonic acid using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.

Substitution: Nucleophiles like amines or alcohols, and appropriate solvents like dichloromethane.

Major Products Formed:

Oxidation: (3-Fluorophenyl)methanesulfonic acid.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: (3-Fluorophenyl)methanesulfinic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its fluorinated aromatic structure can enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.

Mecanismo De Acción

The mechanism of action of (3-Fluorophenyl)methanesulfinic acid involves its interaction with specific molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The fluorine atom in the phenyl ring can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity

The electronic nature of substituents on the phenyl ring significantly impacts the reactivity of aryl methanesulfinic acids. Evidence from kinetic studies shows that electron-donating groups (e.g., –CH₃) enhance nucleophilic reactivity, while electron-withdrawing groups (e.g., –F, –Cl) reduce it. For instance:

- p-Toluenesulfinic acid (electron-donating –CH₃) follows, with moderate reactivity.

The 3-fluorophenyl derivative, with its meta-fluorine substituent, is expected to exhibit reduced reactivity compared to alkyl-substituted analogs due to the inductive electron-withdrawing effect of fluorine.

Bioreductive Activation and Hydroxyl Radical Production

Aryl methanesulfinic acids are often generated as biomarkers in bioreductive processes. For example:

- TPZ (Tirapazamine) : Produces an 89% yield of methanesulfinic acid under anaerobic enzymatic activation with NADPH:cytochrome P450 reductase .

- Compound 9h : Yields 50% methanesulfinic acid under similar conditions, indicating lower efficiency in hydroxyl radical generation .

However, the electron-withdrawing fluorine may reduce radical generation efficiency compared to unsubstituted or electron-rich analogs.

Physical and Chemical Properties

Key Research Findings

Electronic Effects : Fluorine’s electron-withdrawing nature reduces nucleophilicity but enhances stability, making this compound suitable for applications requiring controlled reactivity .

Biomedical Potential: While less efficient than TPZ in radical generation, its hypoxia-selective cytotoxicity could be optimized through structural modifications .

Synthetic Versatility : The compound’s synthesis avoids extreme conditions, offering scalability for industrial applications .

Actividad Biológica

(3-Fluorophenyl)methanesulfinic acid, a sulfonic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorinated aromatic ring, which may enhance its pharmacological properties. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a methanesulfinic acid moiety attached to a 3-fluorophenyl group, which contributes to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines while sparing normal cells.

Case Studies

- Cytotoxicity in Leukemia Cells : In a study evaluating the IC50 values of various derivatives, one compound exhibited an IC50 of 0.57 µM against HL-60 cells (acute promyelocytic leukemia) while showing minimal toxicity in non-cancerous cell lines (>50 µM) . This selectivity suggests a promising therapeutic window for further development.

- Mechanisms of Action : The cytotoxic effects appear to involve the induction of apoptosis through intrinsic pathways, as evidenced by changes in mitochondrial membrane potential and nuclear morphology in treated cells .

- Clonogenic Assays : Compounds derived from this compound were tested for their ability to inhibit colony formation in cancer cells. Notably, at concentrations as low as 1 µM, significant reductions in colony formation were observed, indicating potent anti-proliferative effects .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in Table 1.

| Study | Cell Line | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| HL-60 | 0.57 | Apoptosis | Selective for cancer cells | |

| MCF-7 | 10 | Intrinsic pathway | Induces morphological changes | |

| K-562 | 5 | Apoptosis | High selectivity |

Discussion

The biological activity of this compound and its derivatives indicates significant potential for development as anticancer agents. The selective toxicity towards cancer cells combined with mechanisms that induce apoptosis positions these compounds as promising candidates for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.